

Application Notes and Protocols: Enhancing Perovskite Solar Cell Efficiency with Rubidium Chloride

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Compound of Interest

Compound Name: *Rubidium chloride*

Cat. No.: *B1196668*

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These application notes provide a comprehensive overview and detailed protocols for utilizing **rubidium chloride** (RbCl) to enhance the performance and stability of perovskite solar cells (PSCs). The information compiled is based on recent advancements and established research findings in the field.

Introduction

Perovskite solar cells have emerged as a highly promising photovoltaic technology due to their high power conversion efficiencies (PCEs) and low fabrication costs. However, challenges related to defect management, interfacial energy level misalignment, and long-term stability hinder their commercialization. **Rubidium chloride** (RbCl) has been identified as a key additive and interface modifier capable of addressing these issues, leading to significant improvements in PSC performance and durability.

Mechanisms of Action

The introduction of RbCl into the perovskite solar cell structure enhances performance through several key mechanisms:

- **Defect Passivation:** RbCl effectively passivates under-coordinated tin (Sn) ion defects at the interface between the electron transport layer (ETL) and the perovskite layer.^{[1][2][3]} This

reduces charge recombination centers, thereby improving charge extraction and overall efficiency.

- **Energy Level Alignment:** The application of an RbCl layer optimizes the energy level alignment between the ETL (e.g., SnO₂) and the perovskite active layer, which facilitates more efficient electron transport and reduces energy loss at the interface.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Crystal Quality Improvement:** The presence of RbCl promotes the growth of larger, more uniform perovskite grains.[\[1\]](#)[\[4\]](#) This leads to a reduction in grain boundaries, which are known to be a source of defects and charge traps. For instance, the average grain size of perovskite films has been shown to increase from 550 nm to 840 nm with RbCl treatment.[\[1\]](#)
- **Inactive Phase Formation:** RbCl can react with excess lead iodide (PbI₂), a common impurity in perovskite films that can be detrimental to long-term stability, to form an inactive (PbI₂)₂RbCl compound.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) This process effectively stabilizes the perovskite phase and reduces hysteresis in the current-voltage characteristics.
- **Reduced Ion Migration:** By stabilizing the perovskite lattice, RbCl helps to suppress the migration of ions within the perovskite film, a key factor in device degradation under operational stress.[\[6\]](#)

Effects on Perovskite Solar Cell Performance

The incorporation of RbCl has been demonstrated to significantly improve the key performance metrics of perovskite solar cells.

Photovoltaic Performance Enhancement

The addition of RbCl leads to notable increases in power conversion efficiency (PCE), open-circuit voltage (V_{oc}), short-circuit current density (J_{sc}), and fill factor (FF).

Treatment Method	Substrate/ETL	Perovskite Composition	Control PCE (%)	RbCl PCE (%)	Δ PCE (%)	Voc (V) (RbCl)	Jsc (mA/cm ²) (RbCl)	FF (%) (RbCl)	Reference
Interface Layer	ITO/SnO ₂	(Not Specified)	19.62	21.64	+2.02	1.11	23.00	70.26	[1]
Additive	FTO/TiO ₂	(Not Specified)	18.67	20.75	+2.08	(Not Specified)	(Not Specified)	>80	[9]
Additive	FTO	FA0.6 65MA 0.285 Cs0.0 5PbI ₃	(Not Specified)	(Not Specified)	(Not Specified)	(Not Specified)	(Not Specified)	(Not Specified)	[4]
Additive	FTO/SnO ₂	FAPbI ₃	(Not Specified)	25.6 (certified)	(Not Specified)	(Not Specified)	(Not Specified)	(Not Specified)	[5][6]
Additive	Carbon-based	(Not Specified)	14.61	16.85	+2.24	(Not Specified)	(Not Specified)	(Not Specified)	[10]
Cation Incorporation	(Not Specified)	RbCs MAFA	(Not Specified)	21.6 (stabilized)	(Not Specified)	1.24	(Not Specified)	(Not Specified)	[11] [12]

Improved Device Stability

PSCs treated with RbCl exhibit enhanced stability against environmental factors such as moisture and heat, as well as improved operational stability under continuous illumination.

Treatment Method	Stability Test	Initial PCE (%)	Post-Test PCE Retention (%)	Duration	Reference
Interface Layer	Storage in inert gas	21.64	80	30 days	[1] [2] [3]
Interface Layer	Storage in ambient air	21.64	60	30 days	[1] [2] [3]
Additive (PIRC)	Thermal stability at 85°C	(Not Specified)	80	500 hours	[6] [8]
Additive (PIRC)	Shelf storage	(Not Specified)	96	1000 hours	[8]
Bifacial PSC	Continuous illumination (1-sun)	20.86	No degradation	1000 hours	[5]
Polymer-coated	85°C, full illumination, MPP tracking	(Not Specified)	95	500 hours	[12]

Physical and Electronic Property Modifications

The introduction of RbCl induces favorable changes in the physical and electronic properties of the perovskite film.

Property	Control Value	Value with RbCl	Reference
Average Grain Size	550 nm	840 nm	[1]
Surface Roughness	31.6 nm	28.1 nm	[1]
Defect Density	$2 \times 10^{15} \text{ cm}^{-3}$	$1.34 \times 10^{15} \text{ cm}^{-3}$	[1]
Fluorescence Lifetime	163.4 ns	75.48 ns	[1]

Experimental Protocols

The following are detailed protocols for the two primary methods of incorporating RbCl into perovskite solar cells: as an interfacial layer and as an additive to the perovskite precursor.

Protocol 1: RbCl as an Interfacial Layer on SnO2

This protocol describes the deposition of an RbCl layer on top of the SnO2 electron transport layer before the deposition of the perovskite film.

Materials:

- ITO-coated glass substrates
- SnO2 colloidal solution (e.g., 15% in H2O)
- **Rubidium chloride (RbCl)**
- Deionized water
- Perovskite precursor solutions (e.g., for a two-step deposition)
- Hole transport material solution (e.g., Spiro-OMeTAD)
- Metal for top electrode (e.g., Ag or Au)

Equipment:

- Spin coater
- Hotplate
- Thermal evaporator

Procedure:

- **Substrate Cleaning:** Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.

- SnO₂ ETL Deposition:
 - Prepare a diluted SnO₂ solution (e.g., V(SnO₂ colloid):V(deionized water) = 1:4).
 - Spin-coat the SnO₂ solution onto the ITO substrate at 3000 rpm for 30 seconds.
 - Anneal the substrate at 150°C for 30 minutes in ambient air.
- RbCl Interfacial Layer Deposition:
 - Prepare RbCl aqueous solutions of varying concentrations (e.g., 5 mg/mL, 8 mg/mL, 10 mg/mL).
 - Spin-coat the desired RbCl solution onto the SnO₂ layer at 4000 rpm for 30 seconds.
 - Anneal the substrate at 150°C for 30 minutes in ambient air to form a dense and uniform RbCl layer.
- Perovskite Film Deposition (Example: Two-Step Method):
 - Step 1: Deposit the PbI₂ layer by spin-coating a PbI₂ solution in a suitable solvent (e.g., DMF:DMSO) and anneal.
 - Step 2: After cooling, spin-coat a solution containing the organic cations (e.g., FAI, MACl, MAI, MABr in IPA) onto the PbI₂ layer at 1700 rpm.
 - Anneal the film at 150°C for 15 minutes in an air environment.
- Hole Transport Layer (HTL) Deposition: Spin-coat the HTL solution (e.g., Spiro-OMeTAD) onto the perovskite layer.
- Top Electrode Deposition: Deposit the metal top electrode (e.g., 100 nm of Ag) by thermal evaporation.

Protocol 2: RbCl as an Additive in the Perovskite Precursor

This protocol details the incorporation of RbCl directly into the perovskite precursor solution.

Materials:

- Substrates with ETL (e.g., FTO/SnO₂)
- Perovskite precursors (e.g., FAPbI₃ based)
- **Rubidium chloride** (RbCl)
- Solvents for perovskite precursor (e.g., DMF, DMSO)
- Hole transport material solution
- Metal for top electrode

Equipment:

- Spin coater
- Hotplate
- Thermal evaporator
- Glovebox (recommended for precursor preparation and deposition)

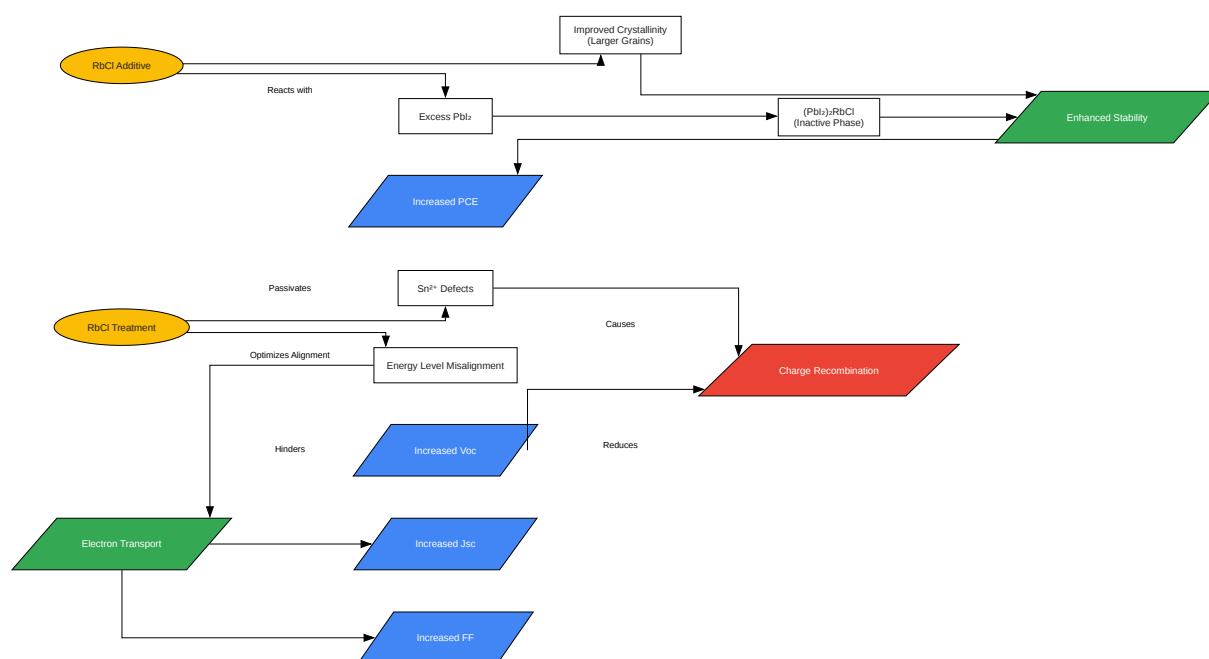
Procedure:

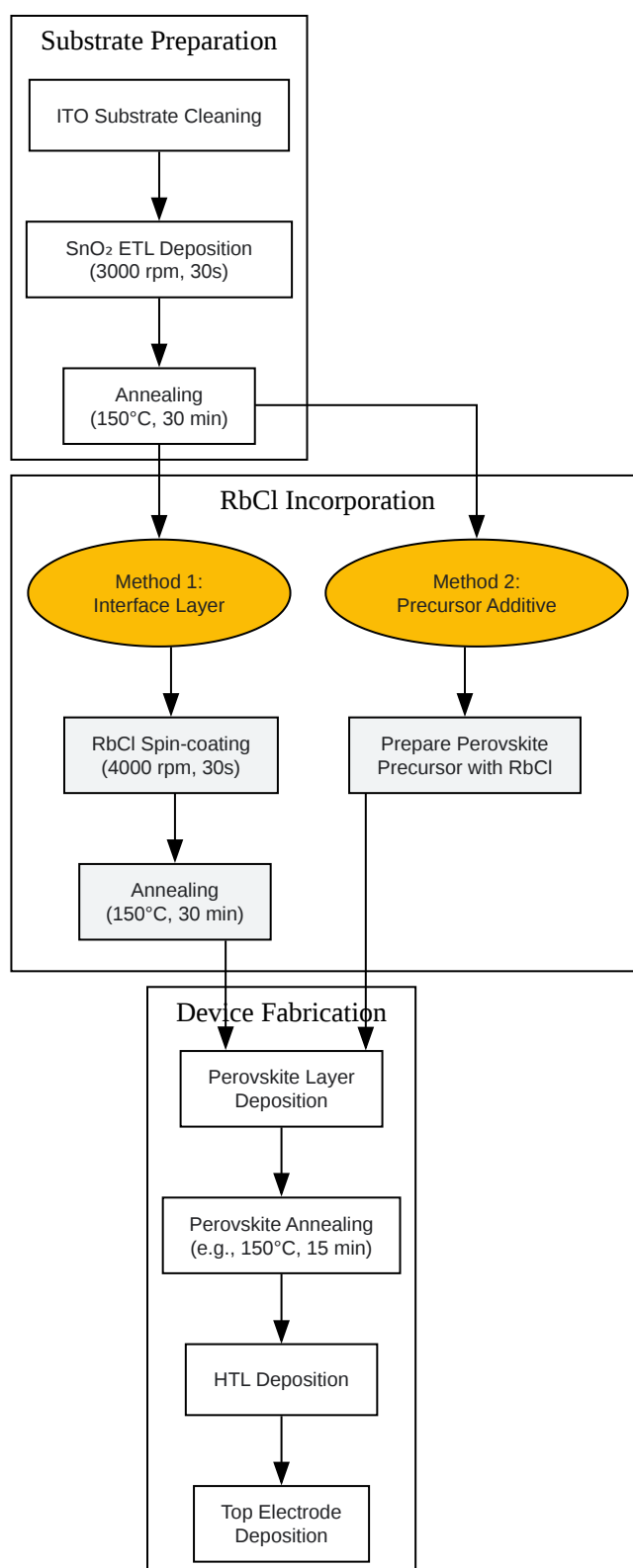
- Substrate Preparation: Prepare the FTO/SnO₂ (or other ETL) coated substrates as described in Protocol 1.
- Perovskite Precursor Preparation with RbCl:
 - Prepare the main perovskite precursor solution (e.g., for FAPbI₃).
 - Prepare a stock solution of RbCl in a compatible solvent.
 - Add the RbCl stock solution to the main perovskite precursor to achieve the desired molar percentage (e.g., 5% RbCl). Ensure the solution is fully dissolved and filtered before use.
- Perovskite Film Deposition:

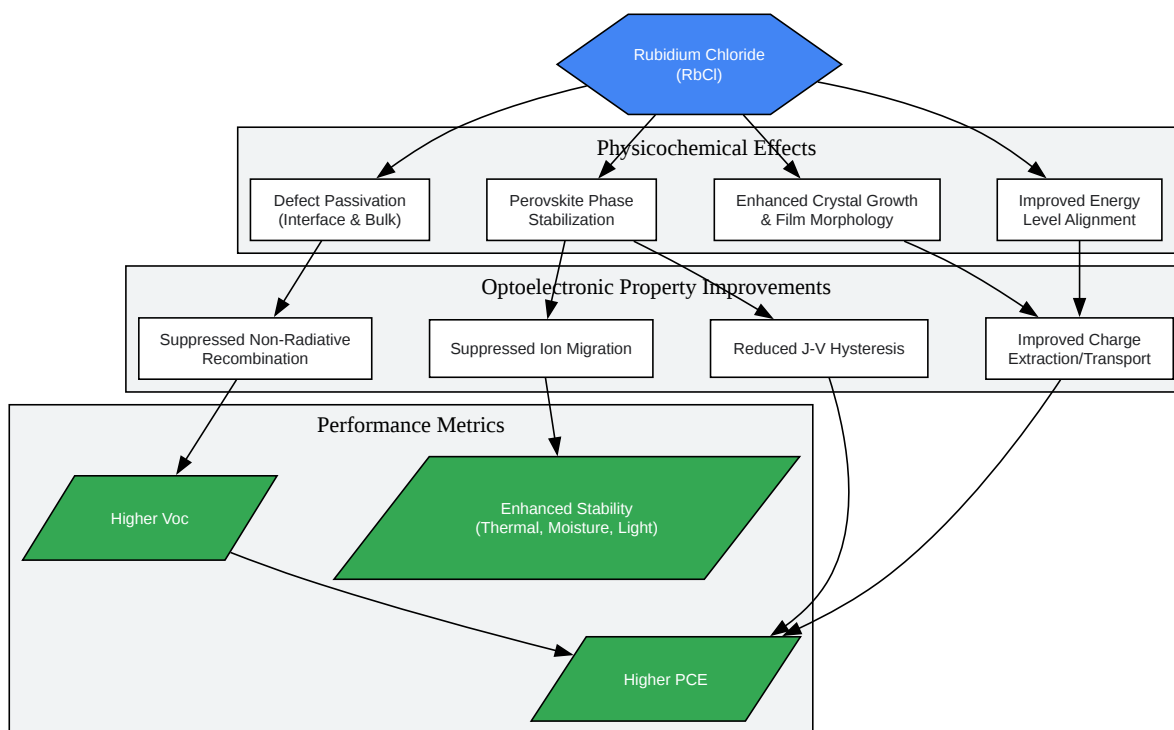
- Transfer the substrates and the RbCl-containing precursor solution into a glovebox.
- Spin-coat the perovskite precursor solution onto the ETL-coated substrate. The spin-coating parameters (speed, duration, anti-solvent quenching) should be optimized for the specific perovskite composition.
- Anneal the film on a hotplate at the optimized temperature and time for the perovskite composition.
- Device Completion: Follow steps 5 and 6 from Protocol 1 for the deposition of the HTL and the top electrode.

Visualizations

Signaling Pathways and Mechanisms







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